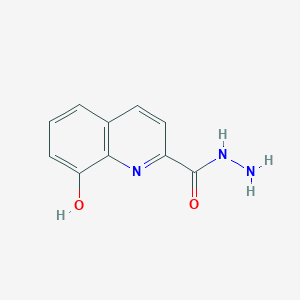

8-Hydroxyquinoline-2-carbohydrazide

Description

Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Chemical Biology

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry and chemical biology, renowned for its wide array of biological activities. nih.govmdpi.com This bicyclic aromatic compound, consisting of a pyridine (B92270) ring fused to a phenol, possesses a unique set of physicochemical properties that contribute to its biological efficacy. mdpi.comnih.gov One of the most notable features of 8-HQ is its potent metal-chelating ability. nih.govnih.gov The nitrogen atom of the pyridine ring and the hydroxyl group at the 8-position create a perfect pocket for coordinating with various metal ions, a property that is central to many of its biological functions. nih.gov

The biological activities attributed to the 8-hydroxyquinoline scaffold are extensive and include:

Anticancer: Derivatives of 8-HQ have demonstrated significant cytotoxic effects against various cancer cell lines. mdpi.commdpi.com

Antimicrobial: The scaffold exhibits broad-spectrum activity against bacteria and fungi. nih.govmdpi.com

Antiviral: Research has shown the potential of 8-HQ derivatives as antiviral agents. nih.govnih.gov

Neuroprotective: The ability of 8-HQ to chelate metal ions is implicated in its potential for treating neurodegenerative diseases where metal dyshomeostasis is a contributing factor. nih.govnih.gov

The versatility of the 8-hydroxyquinoline ring allows for extensive chemical modifications at various positions, enabling the synthesis of a vast library of derivatives with fine-tuned biological activities. mdpi.comresearchgate.net This adaptability makes it a valuable building block for the development of novel therapeutic agents. mdpi.com

Role of the Carbohydrazide (B1668358) Moiety in Ligand Design and Medicinal Chemistry

The carbohydrazide functional group (-CONHNH2) is a key structural element in the design of various biologically active molecules. chemicalbook.comajgreenchem.com It is recognized as an important pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. nih.gov The presence of the carbohydrazide moiety can confer several advantageous properties to a molecule:

Coordinating Ability: The carbohydrazide group can act as a versatile ligand, capable of coordinating with metal ions through its nitrogen and oxygen atoms. chemicalbook.comajgreenchem.com This property is often exploited in the design of metal complexes with specific therapeutic or catalytic activities.

Hydrogen Bonding: The -NH and -NH2 groups of the carbohydrazide moiety can participate in hydrogen bonding interactions, which are crucial for the binding of a ligand to its biological target, such as a protein or enzyme.

Structural Scaffold: Carbohydrazides serve as valuable building blocks for the synthesis of a wide range of heterocyclic compounds, including hydrazones and Schiff bases, which themselves often exhibit significant biological activities. chemicalbook.comajgreenchem.com

Biological Activity: Numerous compounds containing the carbohydrazide functional group have been reported to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ajgreenchem.com

Rationale for Investigating 8-Hydroxyquinoline-2-carbohydrazide

The investigation into this compound is driven by the synergistic potential of its two core components. The combination of the proven biological efficacy of the 8-hydroxyquinoline scaffold with the versatile coordinating and hydrogen-bonding capabilities of the carbohydrazide moiety creates a molecule with a high potential for potent and specific biological interactions.

The primary rationale for studying this compound lies in its anticipated ability to act as a highly effective chelating agent. The 8-hydroxyquinoline portion provides a strong initial binding site for metal ions, while the carbohydrazide group at the 2-position can offer additional coordination points, potentially leading to the formation of stable and specific metal complexes. This enhanced chelation capacity could be beneficial in various therapeutic contexts, including the modulation of metal-dependent enzymes or the sequestration of excess metal ions implicated in disease states.

Furthermore, the carbohydrazide moiety provides a convenient handle for further chemical modification. It can be readily reacted with various aldehydes and ketones to form a diverse library of hydrazone derivatives. This allows for the systematic exploration of the structure-activity relationship and the optimization of the molecule's biological profile for specific therapeutic targets.

Overview of Research Trajectories for this compound Derivatives

Research concerning derivatives of this compound has primarily focused on the synthesis of novel compounds and the evaluation of their biological activities. A significant area of investigation involves the condensation of the carbohydrazide with a wide range of aromatic and heterocyclic aldehydes to produce Schiff base derivatives. These derivatives are then screened for various biological activities, with a particular emphasis on:

Anticancer Activity: Many studies have explored the potential of these derivatives as cytotoxic agents against various cancer cell lines. The ability of the 8-hydroxyquinoline core and the extended conjugation of the Schiff base to interact with biological targets is a key focus.

Antimicrobial Activity: The broad-spectrum antimicrobial properties of the 8-hydroxyquinoline scaffold are often enhanced in its carbohydrazide derivatives. Researchers have tested these compounds against a variety of bacterial and fungal strains.

Enzyme Inhibition: Given the metal-chelating properties of the parent molecule, a significant research trajectory is the investigation of its derivatives as inhibitors of metal-containing enzymes.

The general synthetic approach involves a multi-step process, often starting from 8-hydroxyquinoline. The introduction of a functional group at the 2-position, which is then converted to the carbohydrazide, is a common strategy. For instance, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxyquinoline-2-carboxaldehyde (B80063), which can then be further processed to yield the desired carbohydrazide. nih.govchemicalbook.com Another route involves the use of 8-hydroxyquinoline-2-carbonitrile. thermofisher.com

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

8-hydroxyquinoline-2-carbohydrazide |

InChI |

InChI=1S/C10H9N3O2/c11-13-10(15)7-5-4-6-2-1-3-8(14)9(6)12-7/h1-5,14H,11H2,(H,13,15) |

InChI Key |

VDPCUEHRDPFTMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 8 Hydroxyquinoline 2 Carbohydrazide and Its Derivatives

Strategies for the Construction of the Quinoline (B57606) Core

The quinoline ring is a fundamental heterocyclic structure in numerous natural products and pharmaceutical agents. iipseries.orgslideshare.net Its synthesis has been a subject of extensive research for over a century, leading to a variety of methods for its construction.

Several "name reactions" form the classical foundation for quinoline synthesis, many of which date back to the late 19th century. iipseries.org These methods typically involve the condensation and cyclization of anilines with other reagents under specific, often harsh, conditions. For the synthesis of 8-hydroxyquinoline (B1678124) derivatives, these methods generally begin with a suitably substituted o-aminophenol.

Skraup Synthesis: This is one of the most widely used methods for preparing the basic quinoline structure. vedantu.com It involves the reaction of an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. slideshare.netvedantu.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, and finally oxidation to form the quinoline ring. vedantu.com

Friedländer Synthesis: This method provides a more direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another aldehyde or ketone). du.edu.egnih.gov The reaction is typically catalyzed by a base or, in some variations, an acid. du.edu.eg This approach is particularly useful for creating 2- and 3-substituted quinolines. pharmaguideline.comnih.gov For synthesizing the 8-hydroxyquinoline core, a 2-amino-3-hydroxy-benzaldehyde or a related ketone would be the starting material.

Combes Synthesis: In the Combes synthesis, an aniline is condensed with a 1,3-dicarbonyl compound (like a β-diketone) under acidic conditions. slideshare.netpharmaguideline.com The reaction first forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline. iipseries.org

Pfitzinger Synthesis: This reaction utilizes isatin (B1672199) (an indole-1,2-dione) and a carbonyl compound in the presence of a strong base. iipseries.orgpharmaguideline.com The base opens the isatin ring, and the resulting intermediate condenses with the carbonyl compound to form a quinoline-4-carboxylic acid. iipseries.orgpharmaguideline.com

| Synthesis Method | Key Reactants | Typical Product | Conditions |

| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | Quinoline (often unsubstituted or with substituents from the amine) | High temperature, strongly acidic, exothermic vedantu.com |

| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, compound with α-methylene group | 2- and/or 3-substituted quinoline | Base or acid catalysis, often heated du.edu.egnih.gov |

| Combes Synthesis | Aromatic amine, 1,3-dicarbonyl compound | 2,4-disubstituted quinoline | Acid catalysis (e.g., H₂SO₄, PPA) iipseries.orgslideshare.net |

| Pfitzinger Synthesis | Isatin, carbonyl compound | Quinoline-4-carboxylic acid | Strong base (e.g., KOH) iipseries.orgpharmaguideline.com |

While classical methods are robust, they often require harsh conditions and can have limited substrate scope. Modern organic synthesis has introduced more efficient and environmentally benign catalytic strategies for constructing the quinoline core. These methods often offer higher yields, greater functional group tolerance, and milder reaction conditions.

Recent advancements have focused on the use of transition-metal catalysts. For instance, a cobalt(III)-catalyzed cyclization of acetophenone (B1666503) and aniline has been developed to obtain various quinoline skeletons with high yields. mdpi.com Similarly, palladium-catalyzed aerobic oxidation methods can produce disubstituted quinolines from allylic substrates. mdpi.com

Furthermore, "green" chemistry principles have been applied to classical reactions. The Friedländer synthesis, for example, has been adapted using reusable solid acid catalysts like Nafion NR50 under microwave irradiation, providing an environmentally friendly route to quinolines. mdpi.com Nanocatalysts, such as magnetic iron oxide nanoparticles (Fe₃O₄ NPs), have also been employed to facilitate quinoline synthesis through one-pot, multi-component reactions, offering advantages like easy catalyst recovery and reuse. nih.govacs.org

Approaches for the Introduction of the Carbohydrazide (B1668358) Functionality at Position 2

Once the 8-hydroxyquinoline core is established, the next critical step is the introduction of the carbohydrazide moiety (-CONHNH₂) at the 2-position of the ring.

A common strategy for creating derivatives related to 8-hydroxyquinoline-2-carbohydrazide involves the use of an aldehyde precursor. Specifically, 8-hydroxyquinoline-2-carbaldehyde can be condensed with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) to form the corresponding hydrazones (R-CH=NNHR'). While these are not strictly carbohydrazides, they are closely related hydrazone derivatives that are synthesized via a direct condensation pathway. This reaction is a standard method for forming Schiff bases from an aldehyde and a primary amine-containing compound like hydrazine.

The most direct and common method for synthesizing a carbohydrazide is through the hydrazinolysis of a corresponding ester. This multi-step approach is the standard procedure for preparing this compound.

The typical synthetic sequence is as follows:

Synthesis of a Precursor: The process starts with a molecule that already contains the 8-hydroxyquinoline core and a functional group at the C2 position that can be converted into a carboxylic acid or its ester. A common precursor is 8-hydroxyquinaldine (B167061) (2-methyl-8-hydroxyquinoline).

Oxidation: The methyl group of 8-hydroxyquinaldine is oxidized to a carboxylic acid using a suitable oxidizing agent. This yields 8-hydroxyquinoline-2-carboxylic acid.

Esterification: The resulting carboxylic acid is then converted into an ester, typically a methyl or ethyl ester (e.g., ethyl 8-hydroxyquinoline-2-carboxylate), through reaction with the corresponding alcohol under acidic conditions.

Hydrazinolysis: The crucial final step involves reacting the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), often in a solvent like ethanol. mdpi.com The hydrazine displaces the alcohol portion of the ester to form the stable this compound. mdpi.comchemicalbook.com

Derivatization Strategies for Structural Modification

This compound serves as a versatile scaffold for further structural modification. The primary site for derivatization is the terminal primary amine (-NH₂) of the hydrazide group. This amine is highly nucleophilic and readily undergoes condensation reactions with a wide variety of carbonyl compounds.

The most common derivatization strategy is the reaction of this compound with various aldehydes and ketones to form a diverse library of hydrazones (also known as Schiff bases). researchgate.netresearchgate.net This reaction is typically carried out by refluxing the carbohydrazide and the carbonyl compound in a solvent like ethanol, often with a few drops of an acid catalyst like acetic acid. mdpi.com This modular approach allows for the systematic modification of the molecule's periphery, enabling the exploration of structure-activity relationships for various applications.

| Reactant Aldehyde/Ketone | Resulting Derivative Class | Key Functional Group Formed |

| 2-Nitrobenzaldehyde | Schiff Base / Hydrazone | -C(=O)NHN=CH-Ar(NO₂) |

| 2-Chlorobenzaldehyde | Schiff Base / Hydrazone | -C(=O)NHN=CH-Ar(Cl) |

| 2,4-Dihydroxybenzaldehyde | Schiff Base / Hydrazone | -C(=O)NHN=CH-Ar(OH)₂ |

| Various substituted benzaldehydes | Aromatic Schiff Bases / Hydrazones | -C(=O)NHN=CH-Ar(Substituted) |

| Heterocyclic aldehydes | Heterocyclic Schiff Bases / Hydrazones | -C(=O)NHN=CH-Heterocycle |

Alkylation and Arylation Reactions

Alkylation and arylation reactions are fundamental methods for derivatizing the 8-hydroxyquinoline scaffold. These reactions primarily target the phenolic hydroxyl group and the carbon atoms of the quinoline ring system.

Alkylation: The hydroxyl group at the 8-position of the quinoline ring is a common site for alkylation. O-alkylation is typically achieved by reacting the 8-hydroxyquinoline precursor with an alkyl halide in the presence of a base. researchgate.net The base, such as potassium carbonate, deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the alkyl halide in a nucleophilic substitution reaction. researchgate.net This method is versatile for introducing a wide range of alkyl chains. For instance, dibromoalkanes can be used as linkers to connect the 8-hydroxyquinoline moiety to other molecular fragments. nih.gov

Arylation: The introduction of aryl groups to the 8-hydroxyquinoline core can be accomplished through C-H arylation reactions. These modern synthetic methods allow for the direct formation of carbon-carbon bonds. For example, 8-aminoquinoline (B160924) can serve as a directing group to facilitate the palladium-catalyzed arylation of C-H bonds, a strategy that can be adapted for related quinoline systems. nih.gov Another approach involves the Suzuki-Miyaura cross-coupling, where a halogenated 8-hydroxyquinoline derivative reacts with an aryl boronic acid. researchgate.netscispace.com To prevent interference from the acidic hydroxyl group during the coupling reaction, it is often protected with a group like tosyl or benzyl. researchgate.netscispace.com Following the successful coupling, the protecting group is removed to yield the desired aryl-substituted 8-hydroxyquinoline. researchgate.netscispace.com

Table 1: Examples of Alkylation and Arylation Reactions on the 8-Hydroxyquinoline Scaffold

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| O-Alkylation | Alkyl halide (e.g., ethyl bromoacetate), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 8-(alkoxy)quinoline derivative | researchgate.net |

| C-Arylation | 4-Chloro-8-tosyloxyquinoline, Aryl boronic acid, Palladium catalyst, Anhydrous conditions | 4-Aryl-8-tosyloxyquinoline | researchgate.net |

| C-Arylation | 5-Bromo-8-(benzyloxy)quinoline, Aryl boronic acid, Palladium catalyst, Base | 5-Aryl-8-(benzyloxy)quinoline | scispace.com |

Coupling Reactions (e.g., Suzuki, Click Chemistry)

Palladium-catalyzed cross-coupling reactions and click chemistry have become indispensable tools for synthesizing complex derivatives of this compound, enabling the connection of this core to various other molecular fragments.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comharvard.edu This reaction is widely used to synthesize aryl-substituted quinolines. researchgate.net For instance, 5-bromo- or 5,7-dibromo-8-methoxyquinoline (B102607) can be reacted with various substituted phenylboronic acids using a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) to produce the corresponding aryl- and diaryl-quinolines in high yields. researchgate.net The reactivity of the halide partner typically follows the trend I > OTf > Br >> Cl. wikipedia.org The reaction's utility is demonstrated in the synthesis of 5-phenyl-8-hydroxyquinoline from 5-chloro-8-hydroxyquinoline, which involves protection of the hydroxyl group, Suzuki coupling, and subsequent deprotection. researchgate.net

Click Chemistry: The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. wikipedia.orgnih.gov This strategy has been extensively used to link the 8-hydroxyquinoline scaffold to other molecules, including aromatic groups and sugars. nih.gov The synthesis involves preparing an 8-O-alkylated quinoline containing a terminal alkyne and reacting it with various azides in a copper-catalyzed Huisgen 1,3-dipolar cycloaddition to yield novel 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. nih.govnih.gov This modular approach allows for the creation of diverse molecular hybrids. nih.gov

Table 2: Coupling Reactions for the Synthesis of 8-Hydroxyquinoline Derivatives

| Coupling Reaction | Key Reactants | Catalyst/Conditions | Resulting Linkage/Moiety | Reference |

| Suzuki-Miyaura | Halo-8-hydroxyquinoline derivative, Aryl boronic acid | Palladium catalyst, Base | Aryl-quinoline bond | researchgate.netresearchgate.net |

| CuAAC (Click Chemistry) | Alkyne-functionalized 8-hydroxyquinoline, Organic azide (B81097) | Copper(I) salt | 1,2,3-Triazole ring | nih.govnih.gov |

Introduction of Heterocyclic Moieties (e.g., Triazoles, Thiosemicarbazides)

The incorporation of heterocyclic rings, such as triazoles and thiosemicarbazides, into the this compound structure is a common strategy to generate derivatives with novel properties.

Triazoles: As mentioned previously, 1,2,3-triazoles are readily synthesized via the CuAAC click reaction. nih.govresearchgate.net This involves the reaction between an azide and a terminal alkyne. To create 8-hydroxyquinoline-triazole hybrids, one of these functionalities is installed on the 8-hydroxyquinoline core, which is then reacted with a coupling partner containing the other group. nih.govnih.gov For example, propargylated 8-hydroxyquinoline can be reacted with various organic azides to form a library of triazole-containing derivatives. nih.gov The versatility and stability of the triazole ring make it an attractive linker in medicinal chemistry. researchgate.net

Thiosemicarbazides: Thiosemicarbazide (B42300) derivatives are typically synthesized from a hydrazide precursor. The carbohydrazide group at the 2-position of this compound is the key functional group for this transformation. The synthesis involves the reaction of the hydrazide with various isothiocyanates. nih.govresearchgate.netscribd.com This condensation reaction leads to the formation of a thiosemicarbazide moiety, effectively linking the 8-hydroxyquinoline core to the substituent from the isothiocyanate. This method allows for the introduction of a wide array of aryl and alkyl groups, leading to a diverse set of N-substituted thiosemicarbazide derivatives. nih.gov Thiosemicarbazides can be further reacted with aldehydes or ketones to form thiosemicarbazones. mdpi.comnih.gov

Table 3: Synthesis of Heterocyclic Derivatives of 8-Hydroxyquinoline

| Heterocycle | Synthetic Method | Precursors | Key Reaction | Reference |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne- or azide-functionalized 8-hydroxyquinoline | 1,3-Dipolar cycloaddition | nih.govnih.govresearchgate.net |

| Thiosemicarbazide | Condensation | This compound, Isothiocyanates | Nucleophilic addition of hydrazide to isothiocyanate | nih.govresearchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of synthetic intermediates and final products are critical steps to ensure the purity and proper characterization of the target compounds. For this compound and its derivatives, a combination of standard laboratory techniques is employed.

Column Chromatography: Silica gel column chromatography is a widely used method for purifying reaction mixtures containing 8-hydroxyquinoline derivatives. nih.govresearchgate.net This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (a solvent or mixture of solvents). By carefully selecting the eluent system, it is possible to isolate the desired product from unreacted starting materials, reagents, and byproducts.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. google.comgoogle.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents used for recrystallizing 8-hydroxyquinoline derivatives include chloralkanes like dichloromethane (B109758) and 1,2-dichloroethane, as well as ethanol. google.comgoogle.com

Filtration and Washing: Following recrystallization or precipitation from a reaction mixture, the solid product is collected by filtration. The collected solid, or filter cake, is typically washed with a small amount of cold solvent to remove any residual soluble impurities. google.comgoogle.com

Solvent Evaporation/Concentration: After chromatographic separation or extraction, the solvent containing the purified product is removed, usually under reduced pressure using a rotary evaporator. The resulting solid or oil is then further dried to remove trace amounts of solvent. google.comgoogle.com

These techniques can be used individually or in combination to achieve the desired level of purity for both intermediate compounds and the final this compound derivatives. The purity of the final compounds is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.govgoogle.com

Coordination Chemistry and Metal Complexation of 8 Hydroxyquinoline 2 Carbohydrazide

Fundamental Principles of Metal Chelation by 8-Hydroxyquinoline (B1678124) Ligands

The 8-hydroxyquinoline (8-HQ) framework is a classic and highly effective motif in coordination chemistry. nih.gov It functions as a monoprotic bidentate chelating agent, meaning it possesses two donor atoms that can bind to a single metal ion after the loss of one proton. scirp.org The key to its chelating ability lies in the close proximity of the hydroxyl (-OH) group at the 8-position and the nitrogen atom within the quinoline (B57606) ring system. researchgate.net

Upon deprotonation, the hydroxyl group becomes a negatively charged phenoxide oxygen (O⁻), which acts as one coordination site. The nitrogen atom, with its lone pair of electrons, serves as the second donor site. Together, these two atoms bind to a metal ion to form a highly stable five-membered ring structure. researchgate.net This formation of a ring structure with a metal ion is known as chelation, and the resulting thermodynamic stability is referred to as the "chelate effect." researchgate.net This effect makes 8-hydroxyquinoline and its derivatives potent ligands for a vast array of metal ions, including those from the transition metal and main group series. researchgate.netuncw.edu The stability of these complexes is a primary reason for their widespread investigation in various chemical and biological fields. nih.gov

Ligand-Metal Ion Interaction Modes of 8-Hydroxyquinoline-2-carbohydrazide

The introduction of a carbohydrazide (B1668358) group (-CONHNH₂) at the 2-position of the 8-hydroxyquinoline scaffold significantly enhances its coordination potential, transforming it from a bidentate to a potentially tridentate ligand. This allows for more complex and varied interactions with metal ions. Based on studies of structurally similar 8-hydroxyquinoline derivatives, such as those with carboxylic acid or hydrazone substituents, the coordination behavior of this compound can be thoroughly described. nih.govresearchgate.net

Role of Quinoline Nitrogen

Consistent with the parent 8-hydroxyquinoline, the nitrogen atom of the quinoline ring is a primary coordination site. Its lone pair of electrons readily forms a coordinate covalent bond with the metal center, anchoring one part of the ligand to the metal ion. This interaction is a constant feature in the metal complexes of virtually all 8-hydroxyquinoline derivatives. researchgate.netnih.gov

Role of Hydroxyl Oxygen

The phenolic hydroxyl group at the 8-position is the second crucial anchoring point. For chelation to occur, this group typically deprotonates to form a phenoxide anion (O⁻). This negatively charged oxygen atom then forms a strong bond with the positively charged metal ion. The combined action of the quinoline nitrogen and this phenoxide oxygen creates the stable five-membered chelate ring characteristic of 8-HQ ligands. researchgate.netnih.gov

Role of Carbohydrazide Nitrogen/Oxygen Atoms

The carbohydrazide moiety introduces a third potential coordination site, allowing the ligand to act in a tridentate fashion. In similar structures like hydrazones derived from 8-hydroxyquinoline-2-carboxaldehyde (B80063), coordination often occurs through the imine nitrogen of the hydrazone linker. researchgate.netmdpi.com For this compound, it is well-established that such ligands coordinate through the keto-enol tautomerism. In the enol form, the ligand coordinates as a neutral tridentate entity via the phenolic oxygen, quinoline nitrogen, and the azomethine nitrogen of the enolized hydrazide. In the keto form, it typically acts as a monobasic tridentate ligand, coordinating through the phenolic oxygen, quinoline nitrogen, and the carbonyl oxygen of the hydrazide group. This O,N,O donor set creates a second five-membered chelate ring, resulting in a highly stable complex.

Versatility in Coordination Geometries (e.g., Square Planar, Octahedral)

The ability of this compound to act as a tridentate ligand, combined with the varying coordination number preferences of different metal ions, leads to a wide range of possible coordination geometries. When two molecules of a tridentate ligand bind to a single metal ion (a 2:1 ligand-to-metal ratio), a six-coordinate complex is formed, typically resulting in an octahedral geometry. scirp.org

In cases where only one ligand molecule binds to the metal (a 1:1 ratio), the remaining coordination sites on the metal can be occupied by other species, such as solvent molecules (e.g., water) or counter-ions (e.g., chloride, acetate). This can lead to four-coordinate geometries like square planar or five-coordinate geometries such as square pyramidal. scirp.org For instance, copper(II) is well-known to form square-planar complexes, while nickel(II) can readily adopt either square-planar or octahedral geometries depending on the ligands. scirp.orgmdpi.com This versatility allows for the fine-tuning of the steric and electronic properties of the resulting metal complex.

Investigations of Metal Complexes with Transition and Main Group Metals

Extensive research has been conducted on the complexation of 8-hydroxyquinoline derivatives with a wide variety of metals. While specific studies on the 2-carbohydrazide derivative are part of a broader class, the behavior of structurally analogous ligands like 8-hydroxyquinoline-2-carboxylic acid and various 8-hydroxyquinoline-hydrazones provides significant insight. These studies confirm the formation of stable complexes with both transition and main group metals, highlighting the ligand's robust chelating ability.

Research on 8-hydroxyquinoline-2-carboxylic acid (HQC), a close structural analog, has demonstrated the formation of highly stable complexes with numerous metal ions. The stability constants (Log K1) for these complexes were found to be remarkably high for a tridentate ligand. nih.gov Similarly, hydrazone derivatives have been complexed with a range of transition metals, yielding complexes with diverse structures and properties. researchgate.net

The following tables summarize research findings for metal complexes of ligands structurally analogous to this compound.

Table 1: Stability Constants of Metal Complexes with 8-Hydroxyquinoline-2-carboxylic acid (HQC)

This table shows the high stability of complexes formed with a closely related tridentate (N,O,O) ligand. The data was obtained in 0.1 M NaClO₄ at 25 °C. nih.gov

| Metal Ion | Type | Stability Constant (Log K1) |

| Mg(II) | Main Group | 4.93 |

| Ca(II) | Main Group | 6.16 |

| Sr(II) | Main Group | 4.82 |

| Ba(II) | Main Group | 4.10 |

| Pb(II) | Main Group | 11.35 |

| La(III) | Transition | 10.13 |

| Gd(III) | Transition | 9.89 |

| Cu(II) | Transition | 12.00 |

| Zn(II) | Transition | 9.10 |

| Cd(II) | Transition | 8.57 |

Table 2: Characterized Metal Complexes of an 8-Hydroxyquinoline-Hydrazone Ligand

This table details complexes formed with a Schiff base derived from 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole, which demonstrates the coordination versatility of a tridentate (N,N,O) 8-HQ derivative.

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Proposed Coordination Geometry | Ancillary Ligands |

| Cu(II) | 1:1 | Square Planar | Cl⁻ |

| Cu(II) | 1:2 | Distorted Octahedral | None |

| Ni(II) | 1:1 | Square Planar | Acetate |

| Ni(II) | 1:2 | Octahedral | None |

| Fe(III) | 1:2 | Distorted Octahedral | Cl⁻, H₂O |

| VO(IV) | 1:2 | Square Pyramidal | None |

| Ru(II) | 1:1 | Octahedral | Cl⁻, DMSO |

A comprehensive review of available scientific literature reveals a significant scarcity of specific research on the coordination chemistry and metal complexation of the compound This compound with the requested metal ions.

Searches for dedicated studies on the synthesis, structure, and properties of Copper(II), Zinc(II), Iron(II/III), Nickel(II), Cobalt(II), Cadmium(II), and Aluminum(III) complexes with this compound as the specific ligand did not yield sufficient data to generate a scientifically accurate and detailed article as per the requested outline.

While the synthesis of this compound is documented in academic work, such as the 2008 doctoral thesis by Olga Osetska at RWTH Aachen University, the subsequent complexation studies detailed in related publications focus on other, structurally distinct derivatives. core.ac.uk For instance, published research from the same group investigates the coordination of rare-earth metals with 2-[(8-Hydroxyquinolinyl)methylene]hydrazinecarboxamide, a Schiff base derived from 8-hydroxyquinoline-2-carbaldehyde and semicarbazide, which is a different compound. core.ac.uk

Due to the lack of specific research findings for the target compound and the explicit instruction to only include information on the specified topics, it is not possible to provide a thorough and informative article on the coordination chemistry of this compound with the listed metals. Generating content would require extrapolating from related but different molecules, which would be scientifically inaccurate and violate the strict constraints of the request.

Therefore, the requested article cannot be produced at this time.

Indium(III) Complexes

Specific studies on the synthesis and characterization of Indium(III) complexes with this compound are not widely available in the public domain. However, research on closely related ligands, such as 2-formyl-8-hydroxyquinoline-derived hydrazones, provides insights into the potential coordination modes. For these related ligands, structural studies of their Indium(III) complexes have been undertaken, suggesting that the 8-hydroxyquinoline moiety and the hydrazone group are both involved in metal binding. researchgate.net This indicates a likelihood that this compound would also act as a multidentate ligand, coordinating to Indium(III) through the quinoline nitrogen, the phenolic oxygen, and the hydrazide group.

Mercury(II) Complexes

There is a notable lack of specific research detailing the coordination chemistry of this compound with Mercury(II) ions. While the coordination of Mercury(II) with other 8-hydroxyquinoline derivatives and related nitrogen- and oxygen-containing ligands has been explored, direct analogues involving the 2-carbohydrazide substituent are not prominently featured in the literature. researchgate.netnih.gov Generally, 8-hydroxyquinoline derivatives are known to form stable complexes with a variety of metal ions, including mercury. scirp.orgrroij.com It can be postulated that this compound would chelate Mercury(II) through its nitrogen and oxygen donor atoms, but experimental data is required to confirm the stoichiometry and stability of such complexes.

Solution State Stability and Speciation Studies of Metal Complexes

While specific data for this compound is scarce, studies on the closely related 8-hydroxyquinoline-2-carboxylic acid (HQC) and various 8-hydroxyquinoline hydrazones provide valuable insights into the solution behavior of their metal complexes.

Potentiometric and spectrophotometric titrations of 8-hydroxyquinoline-2-carboxylic acid with various metal ions have revealed the formation of highly stable complexes. The stability constants (log K1) for the formation of 1:1 complexes are notably high for a tridentate ligand. uncw.edu

| Metal Ion | log K₁ |

|---|---|

| Mg(II) | 4.93 |

| Ca(II) | 6.16 |

| Sr(II) | 4.82 |

| Ba(II) | 4.10 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Cu(II) | 12.00 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

| Pb(II) | 11.35 |

Furthermore, studies on copper(II) complexes with benzoylhydrazones derived from 2-carbaldehyde-8-hydroxyquinoline have determined the formation constants for various species in solution, including [Cu(LH)], [Cu(L)], and [Cu(LH₋₁)]. nih.gov These findings indicate that at physiological pH, the deprotonated [Cu(L)] species is predominant. nih.gov Speciation studies with Gallium(III) and 8-hydroxyquinoline-2-carboxylic acid have also been conducted, identifying the formation of [Ga(8-HQA)]+, [Ga(8-HQA)(OH)], [Ga(8-HQA)(OH)₂]⁻, and [Ga(8-HQA)₂]⁻ species in solution. nih.gov

Ligand Proton Dissociation Constants and Their Impact on Coordination

The proton dissociation constants (pKa values) of a ligand are crucial for understanding its coordination behavior, as they determine the chemical form and charge of the ligand at a given pH. For this compound, the key proton dissociation events are expected to involve the phenolic hydroxyl group, the protonated quinoline nitrogen, and the hydrazide moiety.

For 8-hydroxyquinoline-2-carboxylic acid, two protonation constants, pK₁ and pK₂, were determined to be 10.14 and 3.92, respectively, at 25°C in 0.1 M NaClO₄. uncw.edu These can be attributed to the deprotonation of the phenolic hydroxyl group and the quinoline nitrogen.

| Compound | pKa₁ | pKa₂ | pKa₃ | Conditions | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline-2-carboxylic acid | 3.92 | 10.14 | - | 25°C, 0.1 M NaClO₄ | uncw.edu |

| 8-Hydroxyquinoline-hydrazone conjugate (L⁸) | 2.78 | 4.10 | 10.04 | 30% (v/v) DMSO/H₂O | nih.gov |

For a series of 8-hydroxyquinoline-hydrazone conjugates, multiple pKa values have been determined. nih.gov For example, a derivative with an isonicotinohydrazide moiety (L⁸) exhibited three pKa values, corresponding to the pyridinium (B92312) nitrogen, the quinoline nitrogen, and the phenolic hydroxyl group. nih.gov The deprotonation of the phenolic hydroxyl and the quinoline nitrogen creates the anionic form of the ligand, which is a potent chelator. The hydrazide portion of this compound can also undergo deprotonation, particularly upon coordination to a metal ion, leading to different complex species. The specific pKa values will dictate the pH range over which different protonated and deprotonated species of the ligand exist, which in turn influences the stoichiometry and stability of the resulting metal complexes.

Biological Activities and Mechanistic Studies of 8 Hydroxyquinoline 2 Carbohydrazide and Its Complexes

Antimicrobial Activity

8-Hydroxyquinoline (B1678124) and its derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and mycobacteria. nih.govresearchgate.net The antimicrobial action is often linked to the molecule's metal chelating properties. scirp.org

Derivatives of 8-hydroxyquinoline have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Some synthesized derivatives have exhibited remarkable antibacterial activity, even superior to standard antibiotics like Penicillin G. nih.govscienceopen.com The nature of the substituent on the 8-hydroxyquinoline ring can influence the antibacterial potency, with some studies suggesting that electron-donating groups enhance activity against both types of bacteria. scienceopen.com

The antibacterial activity of 8-hydroxyquinoline derivatives is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. researchgate.netscienceopen.com This difference is attributed to the presence of an outer membrane in Gram-negative bacteria, which can act as a barrier to the entry of these compounds. scienceopen.com For instance, one study found that 8-hydroxyquinoline derivatives were active against Gram-positive bacteria and yeast but inactive against Gram-negative bacteria. researchgate.net

Metal complexes of 8-hydroxyquinoline have also been investigated for their antibacterial properties. While the free ligand, 8-hydroxyquinoline (8HQ), can be a very potent antimicrobial agent, its metal complexes sometimes exhibit lower activity. wisdomlib.org However, other studies have reported high antimicrobial activity for synthesized metal complexes of 8-HQ, with significant zones of inhibition against various bacterial strains. scirp.orgresearchgate.net For example, an iron(III) complex of 8-hydroxyquinoline, Fe(8-hq)₃, was found to have significantly enhanced antimicrobial activity against several strains of Staphylococcus aureus (SA) compared to 8-hq alone. mdpi.com

Here is an interactive data table showing the antibacterial activity of an 8-hydroxyquinoline derivative (PH176) against clinical isolates of Staphylococcus aureus:

The MIC₅₀ and MIC₉₀ of PH176 were 16 and 32 μg/ml, respectively. nih.gov

8-Hydroxyquinoline derivatives have also demonstrated significant antifungal activity. researchgate.netnih.gov Studies have shown their effectiveness against various fungal species, including the common pathogen Candida albicans. wisdomlib.orgresearchgate.netnih.gov The parent compound, 8-hydroxyquinoline, has been shown to be a potent inhibitor of C. albicans. wisdomlib.orgresearchgate.net

The mechanism of antifungal action can vary depending on the specific derivative. For instance, some derivatives like clioquinol (B1669181) have been observed to damage the cell wall of C. albicans and inhibit the formation of pseudohyphae, which are important for its virulence. nih.gov Other derivatives containing sulfonic acid moieties appear to primarily compromise the integrity of the cytoplasmic membrane. nih.gov

The antifungal activity of these compounds is highlighted by their ability to protect against C. albicans infection in in vivo models. Two 8-hydroxyquinoline derivatives, PH151 and PH153, showed low toxicity and significantly increased the survival rate of Toll-deficient Drosophila melanogaster infected with C. albicans. nih.gov

Below is an interactive data table summarizing the minimum inhibitory concentration (MIC) of various antifungal agents against oral Candida species:

The MIC₅₀ of HC, AMB, and 5-FC alone against five different planktonic oral Candida spp. ranged from 240 to 120, 8 to 15, and 2 to 8 µg/mL respectively. core.ac.uk

The 8-hydroxyquinoline scaffold has shown considerable promise in the development of new treatments for tuberculosis, caused by Mycobacterium tuberculosis. researchgate.netnih.gov Several analogs of 8-hydroxyquinoline have demonstrated good activity against M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC₉₀) of less than 5 μM. researchgate.netnih.gov

Structure-activity relationship studies have revealed that substitutions at the C2 position of the 8-hydroxyquinoline ring generally lead to a decrease in antimycobacterial potency. researchgate.netnih.gov However, certain derivatives, such as a sub-family of 2-styryl-substituted analogs, have retained activity. researchgate.netnih.gov In contrast, small substitutions at the C5 position have been associated with the most potent activity. researchgate.netnih.gov

A series of ring-substituted 8-hydroxyquinoline-2-carboxanilides were synthesized and screened for their antimycobacterial activity. nih.gov Some of these compounds showed activity against M. avium subsp. paratuberculosis that was comparable to or even higher than the standard drug rifampicin. nih.gov Specifically, 8-hydroxy-N-[3-(trifluoromethyl)phenyl]- and 8-hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-2-carboxamide displayed a MIC of 24 μM against all tested mycobacterial strains. nih.gov

The following interactive data table presents the antimycobacterial activity of selected 8-hydroxyquinoline-2-carboxanilides:

The antimicrobial effects of 8-hydroxyquinoline derivatives are multifaceted and often stem from their ability to interact with essential cellular processes.

A primary mechanism underlying the antimicrobial activity of 8-hydroxyquinolines is their ability to chelate metal ions that are crucial for bacterial survival and enzymatic function. scirp.orgnih.govnih.gov By binding to essential metal ions like copper, zinc, and iron, these compounds can disrupt the delicate balance of metal homeostasis within the bacterial cell. mdpi.comnih.gov

This chelation can lead to the inhibition of metalloenzymes that are vital for various metabolic pathways. scirp.org The formation of metal complexes with 8-hydroxyquinoline can also facilitate the transport of metal ions across the bacterial cell membrane, leading to intracellular accumulation and subsequent toxicity. mdpi.comnih.gov For example, the iron complex Fe(8-hq)₃ is believed to exert a dual "push-and-pull" effect, simultaneously transporting iron into the bacterial cell and chelating other essential intracellular metal ions. mdpi.com

Beyond metal chelation, 8-hydroxyquinoline derivatives can directly inhibit specific bacterial enzymes. While the direct inhibition of gyrase and ATP synthase by 8-hydroxyquinoline-2-carbohydrazide itself is not extensively documented in the provided search results, derivatives of the broader 8-hydroxyquinoline class have been investigated for their effects on various bacterial enzymes.

One important target is the FtsZ protein, which is essential for bacterial cell division. mdpi.com A series of 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives were evaluated for their antibacterial activity and compared to a known FtsZ inhibitor, PC190723. mdpi.com Although the synthesized derivatives showed lower activity than the standard, this line of research indicates the potential for 8-hydroxyquinoline-based compounds to target the FtsZ protein. mdpi.com

Molecular Mechanisms of Antimicrobial Action

Modulation of Essential Metabolic Pathways

The biological activity of 8-hydroxyquinoline (8HQ) derivatives, including those synthesized from this compound, is frequently linked to their ability to chelate essential metal ions. mdpi.compreprints.orgpreprints.org These metal ions, such as iron, copper, and zinc, are critical cofactors for numerous enzymes involved in essential metabolic pathways. mdpi.comnih.govnih.gov By binding to these metals, 8HQ compounds can disrupt vital cellular processes, a mechanism that is particularly relevant in cancer therapy, as cancer cells often exhibit an elevated requirement for metal ions to sustain their rapid proliferation and metabolic rate. nih.govnih.gov

The tryptophan metabolic pathway is one area where quinoline-based molecules are known to be active. mdpi.compreprints.org Tryptophan metabolism produces a variety of bioactive compounds that can influence the balance between neuroprotection and neurotoxicity. mdpi.compreprints.orgpreprints.org Specifically, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), a precursor to the title compound, has been identified in the gut of certain insect larvae where it is thought to function as a siderophore, a compound that chelates and transports iron. mdpi.com This suggests a direct role in modulating iron metabolism. Furthermore, studies have explored the interaction of 8-HQA with molybdate, the primary aqueous form of molybdenum, indicating a potential role as a molybdophore that could influence the function of molybdenum-dependent enzymes. mdpi.com

In the context of cancer, targeting metabolic pathways has emerged as a promising strategy. nih.govresearchgate.net The chelation of copper is particularly noteworthy, as this metal is involved in processes like mitochondrial respiration and angiogenesis, which are crucial for tumor growth. nih.govnih.gov Some copper-binding compounds can transport copper across cellular membranes, leading to an increase in intracellular copper levels and triggering a form of cell death known as cuproptosis, which is linked to protein lipoylation in the mitochondria. nih.gov

In Vitro Resistance Development Studies

While the development of resistance is a major challenge for many therapeutic agents, studies specifically investigating the in vitro development of resistance to this compound or its direct hydrazone complexes are not extensively detailed in the available scientific literature.

However, there is evidence that 8-hydroxyquinoline derivatives can be effective against cell lines that have already developed resistance to established drugs. For example, a copper complex of a related compound, 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide, demonstrated strong anticancer activity against cisplatin-resistant neuroblastoma and prostate cancer cells. nih.gov Similarly, certain 8-hydroxyquinoline-derived Mannich bases have shown cytotoxic activity in the drug-resistant human uterine sarcoma MES-SA/Dx5 cell line. nih.gov A novel 8-hydroxyquinoline derivative, AS47, was also found to inhibit the viability of 5-fluorouracil-resistant colorectal cancer cells. uaeu.ac.ae These findings suggest that compounds from this class may circumvent existing resistance mechanisms, making them valuable candidates for further investigation. The ability of some derivatives to show synergy with existing drugs, such as the antifungal fluconazole, further points to their potential in overcoming drug resistance. nih.gov

Anticancer and Antiproliferative Activity (In Vitro Cellular Studies)

The 8-hydroxyquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and its derivatives, particularly hydrazones and their metal complexes, have garnered significant attention for their potent anticancer and antiproliferative activities. nih.govnih.gov The biological efficacy of these compounds is often significantly enhanced upon coordination with metal ions such as copper(II), oxidovanadium(IV), platinum(II), and gallium(III), which can lead to novel mechanisms of action and improved cytotoxicity against cancer cells. nih.govresearchgate.netuab.catacs.org

Cytotoxicity against Various Cancer Cell Lines

Derivatives and complexes of 8-hydroxyquinoline have demonstrated significant cytotoxic effects across a wide array of human cancer cell lines in vitro. The antiproliferative activity is often dose-dependent and, in many cases, superior to the standard chemotherapeutic agent, cisplatin (B142131). nih.govresearchgate.net

Hydrazone complexes of 8-hydroxyquinoline have shown particular promise. For instance, a series of oxidovanadium(IV) complexes of benzohydrazones derived from 2-carbaldehyde-8-hydroxyquinoline were highly active against the malignant melanoma cell line A-375, with IC₅₀ values below 6.3 μM. researchgate.netuab.catscimarina.com In contrast, their activity was lower against the lung cancer cell line A-549 (IC₅₀ > 20 μM). researchgate.netuab.catscimarina.com Notably, the fluorine-substituted version of these vanadium complexes was more potent than cisplatin against the A-375 cell line. researchgate.netscimarina.com

Copper(II) complexes of similar 8-hydroxyquinoline hydrazones also exhibited greater activity than the free ligands against both A-375 and A-549 cells, with most of the complexes being more active than cisplatin. nih.gov Other studies have highlighted the broad-spectrum cytotoxicity of 8-hydroxyquinoline derivatives. Zinc(II) and copper(II) complexes of 5,7-dihalo-substituted-8-hydroxyquinolines were highly cytotoxic to hepatoma, ovarian, and non-small-cell lung cancer cells, with IC₅₀ values ranging from the low nanomolar to micromolar concentrations. nih.govresearchgate.netuab.cat Furthermore, Schiff base complexes derived from 2-carbaldehyde-8-hydroxyquinoline have shown IC₅₀ values under 21 μM against murine (CT-26) and human (HCT-116) colon cancer cell lines. mdpi.comnih.gov

The table below summarizes the reported cytotoxic activities of various 8-hydroxyquinoline derivatives and their metal complexes against different cancer cell lines.

Mechanisms of Action

The anticancer effects of this compound derivatives and their complexes are attributed to several cellular mechanisms, including the induction of cell cycle arrest and the inhibition of cell migration.

Several studies have shown that 8-hydroxyquinoline derivatives can interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest and preventing proliferation.

A copper(II) complex with a hydrazone ligand derived from 2-carbaldehyde-8-hydroxyquinoline was reported to induce cell cycle arrest in the S phase. nih.gov Similarly, a nickel(II) Schiff base complex induced S phase arrest in CT-26 colon cancer cells, while a related ruthenium(II) complex caused S phase arrest in both CT-26 and HCT-116 cell lines. mdpi.comnih.gov Other studies have reported cell cycle arrest at different checkpoints; for example, some copper-hydrazone complexes caused arrest at the G2/M phase in A549 and MCF-7 cell lines, while others triggered arrest at the G1/S checkpoint. frontiersin.org This disruption of the cell cycle is a key component of their antiproliferative activity.

The ability of cancer cells to migrate is fundamental to invasion and metastasis. Several 8-hydroxyquinoline derivatives have been shown to effectively inhibit this process. For instance, a novel derivative, compound 91b1, significantly inhibited the migration of esophageal carcinoma cells in a wound-healing assay. nih.gov Another derivative, AS47, was also found to inhibit the migratory capacity of both 5-fluorouracil-sensitive and resistant colorectal cancer cells. uaeu.ac.ae

Metal complexes have also demonstrated potent anti-migratory effects. Nickel(II) and ruthenium(II) Schiff base complexes significantly inhibited the migration of HCT-116 human colon cancer cells. mdpi.comnih.gov Likewise, gallium(III) complexes of 8-hydroxyquinoline effectively inhibited the migration of HCT116 cells. acs.org This inhibition of cell migration highlights the potential of these compounds to not only kill primary tumor cells but also to prevent the spread of cancer to other parts of the body.

Modulation of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for anti-cancer therapeutic agents. Derivatives of 8-hydroxyquinoline have demonstrated the ability to trigger apoptotic pathways in various cancer cell lines. While research specifically on this compound is part of a broader investigation, studies on its derivatives and metal complexes provide significant insights into its potential for modulating apoptosis.

Copper(II) complexes of benzohydrazide-hydrazone derivatives of 8-hydroxy-2-quinolinecarbaldehyde have been shown to induce cell death by apoptosis. nih.gov The ability of these complexes to induce apoptosis varies, with some demonstrating high induction of oxidative stress and subsequent cell death. nih.gov For instance, certain 8-hydroxyquinoline derivatives can induce apoptosis in breast cancer cells through pathways involving the activation of extracellular signal-regulated kinase (ERK). nih.gov The process is often characterized by the formation of cytoplasmic vacuoles derived from the endoplasmic reticulum and mitochondria. nih.gov

Furthermore, the anticancer properties of 8-hydroxyquinoline (8HQ) and its derivatives are linked to their ability to induce apoptosis in cancerous cells while showing lower toxicity to normal cells. nih.gov Studies on 8HQ-coated graphene oxide nanocomposites in breast cancer cell lines (MCF-7) revealed significantly increased expression of pro-apoptotic genes like p53, p21, and Bax, and reduced expression of the anti-apoptotic gene Bcl-2. nih.gov This modulation of key apoptotic regulatory proteins highlights the pathway through which these compounds exert their cytotoxic effects. nih.govmdpi.com Metal complexes, such as tris(8-hydroxyquinoline)iron (Feq3), have been found to induce apoptosis in human head and neck carcinoma cells by increasing reactive oxygen species (ROS), which in turn up-regulates p53 and activates both mitochondria-mediated and death receptor-dependent signaling pathways. researchgate.net

Table 1: Effect of 8-Hydroxyquinoline Derivatives on Apoptotic Gene Expression in MCF-7 Breast Cancer Cells This table is representative of the effects observed for 8-hydroxyquinoline derivatives in general, as detailed in the cited literature.

| Gene | Function | Observed Change | Reference |

|---|---|---|---|

| p53 | Tumor suppressor; regulates cell cycle and apoptosis | Significantly Increased Expression | nih.gov |

| p21 | Cyclin-dependent kinase inhibitor; cell cycle arrest | Significantly Increased Expression | nih.gov |

| Bax | Pro-apoptotic protein | Significantly Increased Expression | nih.govmdpi.com |

| Bcl-2 | Anti-apoptotic protein | Reduced Expression | nih.govmdpi.com |

Investigation of Multidrug Resistance (MDR) Overcoming Potential

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Research has explored the potential of 8-hydroxyquinoline derivatives to overcome MDR in cancer cells. Some studies have developed 8-hydroxyquinoline-based compounds whose toxicity is notably enhanced in multidrug-resistant cancer cells compared to their non-resistant parental cell lines. nih.gov

A study on 5-chloro substituted amino acid conjugates of an 8-hydroxyquinoline Mannich base found that while the compounds showed moderate cytotoxicity against parental cancer cells, their anticancer activity was significantly increased in the corresponding MDR cell lines. nih.gov This suggests that the 8-hydroxyquinoline scaffold can be modified to specifically target and eliminate drug-resistant cancer cells. nih.gov Another study reported that certain coumarin (B35378) hydrazide-hydrazone derivatives were more potent than the conventional chemotherapy drug doxorubicin (B1662922) against a drug-resistant pancreatic carcinoma cell line (Panc-1). researchgate.net The ability of these compounds to circumvent resistance mechanisms makes them promising candidates for further development. researchgate.net

Antioxidant Activity

Free Radical Scavenging Assays (e.g., DPPH Assay)

The antioxidant potential of this compound and its derivatives is often evaluated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used for this purpose. In this assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.

Studies on various 8-hydroxyquinoline derivatives have been conducted to assess their free radical scavenging capabilities. For example, a series of novel 2-vinyl-8-hydroxyquinoline derivatives were evaluated, and their antiradical properties were assessed using the DPPH method. nih.gov The results from such studies indicate that the antioxidant activity is influenced by the nature of the substituents on the 8-hydroxyquinoline core. nih.gov It was noted that the introduction of electron-donating groups at the 2nd position could decrease the antioxidant activities of 8-hydroxyquinoline derivatives. nih.gov Conversely, other substitutions can lead to superior scavenging activity against DPPH free radicals. nih.gov Research on other 8-hydroxyquinoline derivatives showed IC50 values in the range of 0.8–2.49 mg/mL in the DPPH assay, indicating low to moderate antioxidant activity compared to the standard, L-ascorbic acid (IC50 value of 0.1 mg/mL). mdpi.com

Table 2: DPPH Radical Scavenging Activity of Representative 8-Hydroxyquinoline Derivatives This table presents example data from the literature to illustrate the range of antioxidant activity.

| Compound Type | IC50 Value (mg/mL) | Standard (L-ascorbic acid) IC50 (mg/mL) | Reference |

|---|---|---|---|

| 5-substituted-8-Hydroxyquinoline derivatives | 0.8 - 2.49 | 0.1 | mdpi.com |

Evaluation of Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biology. At low levels, they act as signaling molecules, but at high levels, they can cause significant damage to cell structures, known as oxidative stress. frontiersin.orgmdpi.com The 8-hydroxyquinoline scaffold has been investigated for its capacity to modulate intracellular ROS levels.

Some 8-hydroxyquinoline derivatives can stimulate an increase in intracellular ROS, which can have therapeutic effects. nih.gov For instance, 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ) was found to enhance the self-renewal of neural stem cells by increasing intracellular ROS, an effect that was inhibited by an NADPH oxidase (Nox) enzyme inhibitor. nih.gov This suggests that these compounds can stimulate neurogenesis through the Nox signaling pathway. nih.gov

In the context of cancer therapy, metal complexes of 8-hydroxyquinoline hydrazones can induce the production of ROS in cancer cells. nih.gov This overproduction of ROS disrupts the mitochondrial membrane potential and ultimately triggers cell apoptosis. nih.govresearchgate.net Conversely, certain 2-vinyl-8-hydroxyquinoline derivatives have shown protective effects against oxidative stress-induced cell death by scavenging ROS. nih.gov For example, specific derivatives were able to protect bone marrow mesenchymal stem cells against oxidative stress induced by hydrogen peroxide (H₂O₂). nih.gov This dual ability to either generate or scavenge ROS, depending on the specific derivative and cellular context, makes the 8-hydroxyquinoline framework a versatile tool for modulating cellular redox homeostasis.

Anti-HIV Activity

Inhibition of HIV-1 Integrase

The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus, as it catalyzes the integration of the viral DNA into the host cell's genome. researchgate.netnih.gov This enzyme has no functional equivalent in human cells, making it a prime target for the development of antiretroviral drugs. nih.govnih.gov

The 8-hydroxyquinoline scaffold is a key pharmacophore in several known HIV-1 integrase inhibitors. nih.gov Research has focused on designing and synthesizing novel derivatives that can effectively inhibit this enzyme. A study focusing on 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives, which share the carbohydrazide (B1668358) moiety with the subject compound, identified several potent inhibitors of HIV replication. nih.gov These compounds were designed by merging the 8-methyl-4-hydroxyquinoline group with pharmacophores of salicylhydrazide. nih.gov The most potent compound in that series, featuring a 4-fluorobenzoyl group, exhibited an EC50 of 75 µM with no significant cytotoxicity. nih.gov

Docking studies have revealed that these carbohydrazide derivatives can bind to the active site of HIV integrase in a manner similar to known inhibitors. nih.gov The mechanism of inhibition involves two key steps of the integration process: 3'-processing and strand transfer. nih.govnih.gov A novel HIV-1 integrase inhibitor based on a related scaffold demonstrated potent activity against a wide range of HIV-1 subtypes, as well as against HIV-2 and Simian Immunodeficiency Virus (SIV), with a mean EC50 of 35.0 nM in peripheral blood mononuclear cell cultures. researchgate.net These findings underscore the potential of 8-hydroxyquinoline-based carbohydrazides as a promising class of anti-HIV agents targeting the integrase enzyme. researchgate.netnih.gov

Table 3: Anti-HIV Activity of an 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide Derivative This table is based on data for a structurally related carbohydrazide, illustrating the potential of this chemical class.

| Compound | Target | Activity (EC50) | Cytotoxicity (CC50) | Reference |

|---|---|---|---|---|

| 8b (4-fluorobenzoyl derivative) | HIV-1 | 75 µM | > 500 µM | nih.gov |

Cellular Replication Inhibition Studies (in vitro)

The antiproliferative activities of 8-hydroxyquinoline-based compounds, particularly hydrazone derivatives of 2-carbaldehyde-8-hydroxyquinoline and their metal complexes, have been evaluated against various cancer cell lines. These studies reveal that the coordination of a metal ion significantly enhances the cytotoxic activity compared to the free ligands.

Oxidovanadium(IV) complexes of benzohydrazones derived from 2-carbaldehyde-8-hydroxyquinoline have demonstrated notable antiproliferative effects, especially against malignant melanoma (A-375) cells, with less activity observed in lung cancer (A-549) cells. researchgate.net All tested oxidovanadium(IV) complexes showed significantly higher activity on A-375 cells, with IC₅₀ values below 6.3 μM, whereas IC₅₀ values against A-549 cells were greater than 20 μM. researchgate.net For instance, a fluorine-substituted complex exhibited the lowest IC₅₀ value on both cell lines and was more potent than the standard anticancer drug cisplatin against A-375 cells. researchgate.net The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. researchgate.net

Similarly, copper(II) complexes of 8-hydroxyquinoline hydrazones show greater antiproliferative activity than the corresponding free ligands, with most complexes being more active than cisplatin against both A-375 and A-549 cell lines. nih.gov The enhanced cytotoxicity of metal complexes, such as those with copper and zinc, is a recurring theme. researchgate.netnih.gov Zinc(II) and copper(II) complexes of 8-hydroxyquinoline Schiff bases have displayed significant cytotoxicity, with IC₅₀ values under 10 μM in melanoma cells. researchgate.net The copper(II) complexes, in particular, were found to be approximately twice as cytotoxic as cisplatin in these studies. researchgate.net

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 8-Hydroxyquinoline Hydrazone Complexes

| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Oxidovanadium(IV) Complexes | A-375 (Melanoma) | < 6.3 | researchgate.net |

| Oxidovanadium(IV) Complexes | A-549 (Lung) | > 20 | researchgate.net |

| F-Substituted VO(IV) Complex | A-375 (Melanoma) | Lower than Cisplatin | researchgate.net |

| Copper(II) Complexes | A-375 (Melanoma) | More active than Cisplatin | nih.gov |

| Copper(II) Complexes | A-549 (Lung) | More active than Cisplatin | nih.gov |

| Zinc(II) and Copper(II) Complexes | A-375 (Melanoma) | < 10 | researchgate.net |

DNA Binding and Interaction Studies

The interaction with DNA is a primary mechanism through which many 8-hydroxyquinoline derivatives exert their biological effects. These interactions are typically studied using various spectroscopic techniques and viscosity measurements.

Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives and their transition metal complexes have investigated their binding interaction with both plasmid DNA and Calf Thymus (CT) DNA, a common model system often used alongside or interchangeably with herring sperm DNA. nih.govnih.gov The results from UV spectroscopic studies, where the concentration of DNA is incrementally increased, show that the complexes bind to DNA. nih.govnih.gov The binding efficacy of the metal complexes is reported to be much higher than that of the free ligands. nih.govnih.gov Specifically, a copper complex of a sulfonamide-substituted 8-hydroxyquinoline demonstrated the highest binding ability to DNA among the compounds tested. nih.govnih.gov

While specific binding constant (K_b) values for this compound itself are not detailed in the provided context, related studies on other DNA-binding agents use herring sperm DNA to establish binding parameters. researchgate.netnih.gov For example, the interaction between the carcinogen 2-naphthylamine (B18577) and herring sperm DNA was confirmed through spectroscopic methods. nih.gov Similarly, studies on other small molecules like sunitinib (B231) and cabozantinib (B823) have used salmon sperm DNA and herring sperm DNA to determine binding constants and elucidate interaction mechanisms. researchgate.netnih.gov These studies underscore the utility of fish sperm DNA as a substrate for evaluating the binding affinity of small molecules. researchgate.net

The primary modes of non-covalent DNA interaction are intercalation, where a planar molecule inserts itself between the base pairs of the DNA helix, and groove binding, where a molecule fits into the minor or major groove of DNA. rsc.orgresearchgate.net

Other studies on related compounds confirm that both intercalation and groove binding are possible. The specific mode often depends on the molecule's structure and the presence of a metal ion. rsc.orgresearchgate.net For instance, some platinum complexes are known to first bind to the DNA groove before transitioning to a more cytotoxic intercalative mode. rsc.org Computational docking studies have also been used to predict whether a compound will favor minor groove binding or intercalation. nih.govresearchgate.net

Enzyme Inhibition Studies (Beyond Antimicrobial Focus)

Derivatives of 8-hydroxyquinoline are known to inhibit various enzymes, an activity often linked to their metal-chelating properties. nih.govnih.gov This ability allows them to interfere with the function of metalloenzymes, which are critical for numerous biological processes. nih.gov

8-Hydroxyquinoline derivatives have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the nervous system and targets for Alzheimer's disease therapy. nih.govplos.orgmdpi.com

A study on hybrid compounds combining features of the anti-Alzheimer's drug donepezil (B133215) with the metal-chelating 8-hydroxyquinoline structure found that many of the new molecules selectively target human BuChE at micromolar concentrations. nih.gov Another report identified a dihydroquinolinone derivative, QN8, as a potent, selective, and non-competitive inhibitor of human recombinant AChE, with an IC₅₀ value of 0.05 ± 0.01 µM and a K_i value of 79 ± 7 nM. mdpi.com This was about six-fold less potent than the reference drug donepezil. mdpi.com The inhibitory activity of these compounds is often linked to their ability to bind within the active site of the enzymes. mdpi.com

Table 2: Cholinesterase Inhibition by Quinoline (B57606) Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| QN8 | hrAChE | 0.05 ± 0.01 | Non-competitive | mdpi.com |

| Donepezil | hrAChE | 0.008 ± 0.001 | - | mdpi.com |

| 8-HQ-Donepezil Hybrids | huBuChE | Micromolar range | Selective | nih.gov |

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain. mdpi.comwikipedia.org It catalyzes the oxidation of succinate to fumarate. wikipedia.org Inhibition of SDH can significantly impair cellular respiration and energy metabolism. mdpi.comnih.gov

While direct studies on this compound as an SDH inhibitor are not prominent, research on structurally related quinazolinone-2-carbohydrazide derivatives has shown potent inhibition of fungal SDH. acs.orgnih.gov In one study, a series of these derivatives were synthesized and tested for antifungal activity, which was linked to their ability to inhibit SDH from the fungus Rhizoctonia solani. nih.gov The most potent compound, E23, had a half-maximal inhibitory concentration (IC₅₀) of 11.76 μM against the fungal SDH. nih.gov This demonstrates that the carbohydrazide moiety, when part of a quinoline-like heterocyclic structure, can be effective in targeting succinate dehydrogenase.

Neuroprotective Potential and Metal-Protein Attenuating Compound (MPAC) Research

The therapeutic potential of this compound in neurodegenerative diseases is an area of growing interest, primarily due to its structural features that suggest it may act as a Metal-Protein Attenuating Compound (MPAC). MPACs are designed to modulate the detrimental interactions between metal ions and proteins that are central to the pathology of diseases like Alzheimer's. While direct research on this compound is limited, extensive studies on its close structural analogs, particularly aroylhydrazones and other 8-hydroxyquinoline (8-HQ) derivatives, provide a strong basis for its proposed neuroprotective activities. nih.govcespu.pt

The core strategy of MPACs is to chelate and redistribute pathological concentrations of metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), which are known to accumulate in the amyloid plaques characteristic of Alzheimer's disease. nih.govelsevierpure.com These metal ions can promote the misfolding and aggregation of the amyloid-beta (Aβ) peptide and catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. elsevierpure.com Compounds based on the 8-hydroxyquinoline scaffold are well-suited for this role due to their established metal chelating capabilities. elsevierpure.comnih.gov

Modulation of Metal-Related Neurodegenerative Pathways (e.g., Alzheimer's Disease)

This compound belongs to the aroylhydrazone class of compounds, which are recognized as a promising group of MPACs for Alzheimer's disease treatment. nih.gov Research on the hybrid aroylhydrazone 8-hydroxyquinoline-2-carboxaldehyde (B80063) isonicotinoyl hydrazone (INHHQ), a compound structurally similar to this compound, supports this potential. nih.gov Studies on INHHQ and related aroylhydrazones aim to clarify the role of the aroylhydrazone group in producing an anti-Alzheimer's effect. nih.gov

The neuroprotective potential of 8-HQ derivatives is linked to their powerful iron chelation and radical scavenging capacities. cespu.pt In vitro assessments using neuronal cell models have demonstrated that newly synthesized 8-HQ derivatives can protect cells against cytotoxicity induced by iron, oxidative stress, and ferroptosis inducers. cespu.pt This suggests a mechanism of action that involves restoring metal ion homeostasis, a key factor in the pathogenesis of neurodegenerative diseases. elsevierpure.com The ability of these compounds to counteract oxidative damage is a critical aspect of their neuroprotective profile. nih.govnih.gov For instance, certain multitargeted 8-HQ derivatives have shown excellent protective effects against oxidative toxins in cell assays. nih.gov

The development of these compounds is based on the "metals hypothesis" of Alzheimer's disease, which posits that dysregulated interactions between metal ions and the Aβ peptide are a primary cause of the disease's pathology. nih.gov By chelating these metals, 8-HQ derivatives can decrease metal-driven oxidative phenomena and the resulting neurotoxicity mediated by Aβ. nih.gov

Competition with Pathological Metal-Protein Interactions (e.g., Aβ Peptide)

A key function of MPACs is to compete with and disrupt the pathological binding of metal ions to proteins like the Aβ peptide. nih.gov The aggregation of Aβ is significantly accelerated by the presence of Cu²⁺ and Zn²⁺ ions. nih.gov Research has shown that various 8-HQ derivatives can effectively inhibit both self-induced and metal-induced Aβ aggregation. nih.govnih.gov

The compound 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone (INHHQ) has been specifically investigated as a potential MPAC for Alzheimer's treatment due to its metal-chelating structure. nih.govepa.gov Studies on the interaction between a related aroylhydrazone and Zn²⁺ in the presence of the Aβ peptide demonstrated that the compound could effectively compete for the metal ion, highlighting the potential of this chemical class to act as effective MPACs. nih.gov

Experimental studies on other 8-HQ derivatives further illustrate this competitive mechanism. For example, X-ray absorption spectroscopy has been used to compare the ability of different 8-HQ drugs to sequester Cu(II) from the Aβ(1-42) peptide. nih.gov These studies provide quantitative data on the relative affinity of these compounds for copper, a crucial factor in their ability to reverse metal-induced Aβ aggregation. nih.govresearchgate.net The capacity of bis-8-hydroxyquinoline ligands to inhibit the precipitation of Aβ-peptides induced by Cu²⁺ and Zn²⁺ has also been demonstrated to be more efficient than their monomeric counterparts. researchgate.netscispace.com

The table below summarizes the observed effects of various 8-hydroxyquinoline derivatives on metal chelation and Aβ aggregation, providing a basis for the expected activities of this compound.

| Compound Class/Derivative | Target | Observed Effect | Reference |

| Aroylhydrazones (e.g., INHHQ) | Zn²⁺ and Cu²⁺ | Acts as a promising Metal-Protein Attenuating Compound (MPAC). | nih.gov |

| Multitargeted 8-HQ derivatives (e.g., compound 5b) | Aβ₁₋₄₂ Aggregation | Showed significant inhibition of self-induced and Cu²⁺/Zn²⁺-induced Aβ₁₋₄₂ aggregation. | nih.gov |

| Hybrid 8-HQ-donepezil compounds | Aβ Aggregation, Cu²⁺, Zn²⁺ | Effectively inhibited Aβ self-aggregation and chelated copper and zinc ions. | nih.gov |

| Clioquinol (CQ) and related compounds | Cu(II) from Aβ(1-42) | Sequestered ~83% of Cu(II) from the Aβ peptide. | nih.gov |

| PBT2 | Cu(II) from Aβ(1-42) | Sequestered ~59% of Cu(II) from the Aβ peptide. | nih.gov |

| Bis-8-hydroxyquinolines | Cu²⁺ and Zn²⁺ induced Aβ precipitation | More efficient inhibition of Aβ precipitation compared to monomeric 8-hydroxyquinolines. | researchgate.net |

Analytical Applications of 8 Hydroxyquinoline 2 Carbohydrazide Based Ligands

Development of Fluorescent Chemosensors for Metal Ion Detection